The provided abstracts highlight the use of 2-[(4-Aminophenyl)thio]-N-benzylacetamide as a starting material for synthesizing various heterocyclic compounds. For example, it could be reacted with 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate [] to yield new compounds with potential antitumor activity.
Studies have investigated the antitumor potential of 2-[(4-Aminophenyl)thio]-N-benzylacetamide derivatives. Research shows that incorporating this compound into novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives leads to significant anticancer activity against human cancer cell lines []. Compounds like 18, 13b, and 10 exhibited potency comparable to doxorubicin, a known anticancer drug, highlighting their potential for developing new cancer therapies.
Necroptosis is a regulated form of cell death implicated in various diseases. NTB451, a derivative of 2-[(4-Aminophenyl)thio]-N-benzylacetamide, demonstrates significant inhibitory activity against necroptosis induced by triggers like TNF-α and TLR agonists []. By disrupting the formation of the RIPK1-RIPK3 complex, NTB451 effectively prevents necroptotic cell death. This discovery holds promise for developing new treatments for conditions associated with excessive or uncontrolled necroptosis.
Prion diseases are fatal neurodegenerative disorders caused by the misfolding and aggregation of prion proteins. Structure-based drug design approaches have identified 2-[(4-Aminophenyl)thio]-N-benzylacetamide derivatives, like Cp-60, that mimic the inhibitory action of dominant negative PrP(C) mutants []. These compounds effectively inhibit the formation of the abnormal prion protein (PrP(Sc)), suggesting a potential therapeutic avenue for these currently incurable diseases.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: